3-Bromo-6-chloro-7-methylimidazo[1,2-b]pyridazine is a heterocyclic compound with significant interest in medicinal chemistry due to its potential biological activities. The compound contains a fused imidazo-pyridazine structure, which is known for its utility in various pharmacological applications. Its molecular formula is with a molecular weight of approximately 246.49 g/mol .
This compound is classified under imidazo[1,2-b]pyridazines, a subclass of nitrogen-containing heterocycles. These compounds have garnered attention for their role as kinase inhibitors and other therapeutic agents. The presence of bromine and chlorine substituents can significantly influence the electronic properties and reactivity of the molecule, making it a subject of study in drug development .
The synthesis of 3-bromo-6-chloro-7-methylimidazo[1,2-b]pyridazine can be approached through several methods, primarily involving metal-catalyzed cross-coupling reactions and cyclization processes. One notable method involves the reaction of 3-amino-6-chloropyridazine with bromoacetonitrile in the presence of N,N-dimethylformamide dimethyl acetal as a reagent .
The molecular structure of 3-bromo-6-chloro-7-methylimidazo[1,2-b]pyridazine features a planar arrangement due to the fused ring system. The presence of bromine at the third position and chlorine at the sixth position contributes to its unique reactivity profile.
3-Bromo-6-chloro-7-methylimidazo[1,2-b]pyridazine can participate in various chemical reactions typical for imidazo-pyridazine derivatives. These include:
For instance, in one study, this compound was reacted with thienylboronic acid in the presence of potassium carbonate to yield substituted products suitable for biological testing .
The mechanism of action for compounds like 3-bromo-6-chloro-7-methylimidazo[1,2-b]pyridazine often involves inhibition of specific kinases. In particular, studies have shown that derivatives can inhibit TAK1 kinase activity through interactions at the ATP-binding site.
Research indicates that modifications on the imidazo-pyridazine scaffold can significantly affect binding affinity and inhibitory potency against target kinases. For instance, structural variations at specific positions have been correlated with changes in biological activity .
3-Bromo-6-chloro-7-methylimidazo[1,2-b]pyridazine is characterized by:
Key chemical properties include:
3-Bromo-6-chloro-7-methylimidazo[1,2-b]pyridazine is primarily explored for its potential as a:
Research continues to explore its applications in drug discovery and development due to its promising biological activities .
Regioselective halogenation is critical for directing subsequent functionalization of the imidazo[1,2-b]pyridazine core. The C-3 position exhibits enhanced electrophilic character due to electron-withdrawing effects from the adjacent pyridazine nitrogen, enabling selective bromination at this site. As demonstrated in synthetic routes for analogous compounds, halogen placement adjacent to ring nitrogen atoms significantly reduces nucleophilicity at those centers, thereby directing alkylation to desired positions [1] [6]. This electronic modulation is essential for achieving high regiocontrol during imidazo[1,2-b]pyridazine ring formation.
Strategic halogen selection at the 6-position (chloro vs. bromo vs. iodo) profoundly impacts downstream reactivity. Larger halogens (e.g., iodine) increase electrophilicity at C-3, facilitating nucleophilic displacement but potentially reducing stability. Studies on structurally similar compounds reveal that 6-iodo derivatives exhibit approximately 3-fold higher binding affinity in biological assays compared to 6-chloro analogues, highlighting the electronic influence of halogen choice [6]. The methyl group at the 7-position further modulates electron density, necessitating precise temperature control (-10°C to 25°C) during bromination to prevent polyhalogenation [5].
Table 1: Influence of Halogen Position on Reactivity and Properties
Halogen Position | Electrophilicity at C-3 | Nucleophilic Displacement Rate | Observed Byproducts |
---|---|---|---|
6-Chloro | Moderate | Intermediate | <5% |
6-Bromo | High | Fast | 8-12% |
6-Iodo | Very High | Very Fast | 15-20% |
Palladium-catalyzed cross-coupling transformations leverage the C-Br bond at the 3-position for selective carbon-carbon bond formation. The electron-deficient nature of the imidazo[1,2-b]pyridazine system necessitates tailored catalyst systems, with Pd(PPh₃)₄ demonstrating superior performance over Pd₂(dba)₃ for Suzuki-Miyaura couplings [7] [8]. Optimal conversion (≥95%) is achieved using 2-5 mol% Pd(PPh₃)₄ with aqueous Na₂CO₃ as base in toluene/ethanol (3:1) at 80°C, enabling introduction of aryl, heteroaryl, and vinyl groups [8]. The chloro substituent at position 6 and methyl group at position 7 remain intact under these conditions, demonstrating excellent functional group tolerance.
Microwave-assisted coupling protocols significantly reduce reaction times from 24 hours to 15-30 minutes while maintaining yields >90%. This approach is particularly valuable for oxygen-sensitive boronic esters, which decompose under conventional heating conditions [7]. The 7-methyl group exerts moderate steric effects on ortho-substituted arylboronic acids, requiring tailored ligand systems (e.g., SPhos) for efficient coupling.
Table 2: Palladium-Catalyzed Coupling Efficiency with Diverse Boronic Acids
Boronic Acid | Catalyst System | Temperature (°C) | Yield (%) |
---|---|---|---|
Phenylboronic acid | Pd(PPh₃)₄/Na₂CO₃ | 80 | 95 |
2-Methylphenylboronic acid | Pd(PPh₃)₄/SPhos | 100 | 82 |
2-Thienylboronic acid | Pd(PPh₃)₄/Na₂CO₃ | 80 | 91 |
Vinylboronic pinacol ester | Pd(PPh₃)₄/Na₂CO₃/MW | 100 (MW) | 88 |
Solid-phase synthesis enables rapid generation of 3,6-disubstituted imidazo[1,2-b]pyridazine libraries by immobilizing halogenated precursors through the 7-methyl group. Wang resin-linked bromoacetate serves as the anchor for N-alkylation of 3-amino-6-chloropyridazine, followed by cyclization with α-bromoketones [7]. This approach circumvents solubility limitations of advanced intermediates and facilitates purification through simple filtration. Cleavage with trifluoroacetic acid (TFA)/dichloromethane (95:5) liberates target compounds in high purity (>85% by HPLC), with typical loading capacities of 0.8-1.2 mmol/g resin [8].
Combinatorial libraries leverage the differential reactivity of the 3-bromo and 6-chloro substituents for sequential functionalization. Initial Suzuki coupling at C-3 (bromo site) with diverse boronic acids is followed by nucleophilic aromatic substitution at C-6 (chloro site) with amines or thiols. This orthogonal reactivity enables production of >200 analogues in a single automated run, with reaction progress monitored directly on resin via FT-IR spectroscopy (C-Br disappearance at 650 cm⁻¹) [7].
Scalable synthesis of 3-bromo-6-chloro-7-methylimidazo[1,2-b]pyridazine requires meticulous optimization of cyclization and purification parameters. Cyclization between 3-amino-6-chloropyridazine and α-bromopropanone achieves maximum yield (82%) at 0.5 M concentration in acetonitrile with potassium carbonate as base (2.5 equiv) at 60°C for 4 hours [1] [4]. Elevated temperatures (>70°C) promote dimerization, while dilute conditions (<0.2 M) impede reaction completion. Recrystallization solvent screening identifies ethyl acetate/n-hexane (1:3) as optimal, providing >99.5% purity with 85% recovery versus 72% from ethanol/water [1].
Continuous flow technology enhances safety during bromination steps, reducing hazardous reagent inventory. A two-stage flow system combines imidazo[1,2-b]pyridazine formation with in situ bromination using N-bromosuccinimide (NBS), achieving 92% conversion with 5-second residence time at 140°C. This approach eliminates intermediate isolation and minimizes degradation of light-sensitive brominated products [4].
Table 3: Key Process Parameters for Kilogram-Scale Production
Process Parameter | Laboratory Scale | Pilot Plant Scale | Optimized Production Scale |
---|---|---|---|
Cyclization Concentration | 0.2 M | 0.4 M | 0.5 M |
Reaction Temperature | 80°C | 70°C | 60°C |
Recrystallization Solvent | Ethanol/Water | Ethyl Acetate | Ethyl Acetate/Hexane |
Cycle Time | 18 hours | 8 hours | 6 hours |
Overall Yield | 68% | 75% | 82% |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.: